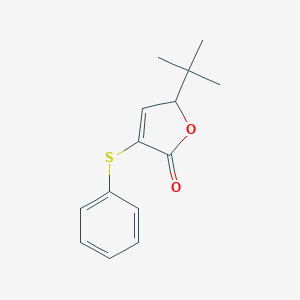![molecular formula C30H31N3O3 B286489 3-(diphenylmethylene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione](/img/structure/B286489.png)
3-(diphenylmethylene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(diphenylmethylene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a pyrrolidinedione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diphenylmethylene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)piperazine.
Formation of the Pyrrolidinedione Core: The next step involves the reaction of diphenylmethanone with maleic anhydride to form the pyrrolidinedione core.
Coupling Reaction: The final step is the coupling of the piperazine intermediate with the pyrrolidinedione core under specific conditions, such as the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
3-(diphenylmethylene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxy group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-(diphenylmethylene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(diphenylmethylene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can lead to the modulation of various physiological pathways, including the contraction of smooth muscles in blood vessels and the lower urinary tract . The compound’s structure allows it to bind effectively to these receptors, influencing their activity and resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
3-(diphenylmethylene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione is unique due to its specific structural features, such as the combination of a piperazine ring with a methoxyphenyl group and a pyrrolidinedione core. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
属性
分子式 |
C30H31N3O3 |
|---|---|
分子量 |
481.6 g/mol |
IUPAC 名称 |
3-benzhydrylidene-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C30H31N3O3/c1-36-27-15-9-8-14-26(27)32-19-16-31(17-20-32)18-21-33-28(34)22-25(30(33)35)29(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-15H,16-22H2,1H3 |
InChI 键 |
UHDVIHZGYVYYEM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC(=C(C4=CC=CC=C4)C5=CC=CC=C5)C3=O |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC(=C(C4=CC=CC=C4)C5=CC=CC=C5)C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[hydroxy(diphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate](/img/structure/B286408.png)

![9-(4-oxo-1H-quinazolin-2-yl)pyrido[2,1-b]quinazolin-11-one](/img/structure/B286412.png)


![3-[(5-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)oxy]-1,2-propanediol](/img/structure/B286419.png)
![1-{[(2-Chloroethyl)amino]carbonyl}proline](/img/structure/B286424.png)
![2-{4-[4-(2-hydroxyethyl)-1-piperazinyl]butyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286425.png)
![2-{2-[4-(2-hydroxyethyl)-1-piperazinyl]ethyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286426.png)
![2-[4-(4-{4-nitrophenyl}-1-piperazinyl)butyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286427.png)
![2-{4-[4-(4-fluorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286428.png)
![2-(4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286429.png)
![2-{4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B286430.png)
